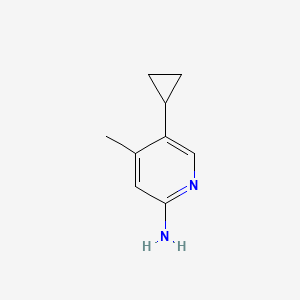

5-Cyclopropyl-4-methylpyridin-2-amine

Description

5-Cyclopropyl-4-methylpyridin-2-amine is a pyridine derivative characterized by a cyclopropyl group at position 5, a methyl group at position 4, and an amine substituent at position 2. Its molecular formula is C₉H₁₃N₂, with a molecular weight of 149.21 g/mol. The cyclopropyl group contributes steric bulk and electron-donating effects, while the methyl group enhances hydrophobicity. The amine at position 2 may facilitate hydrogen bonding, influencing reactivity and interactions.

Properties

IUPAC Name |

5-cyclopropyl-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-6-4-9(10)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJJELBRROZRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The most widely adopted method employs Suzuki-Miyaura cross-coupling between 5-bromo-4-methylpyridin-2-amine and cyclopropylboronic acid. Source demonstrates this route using Pd(OAc)₂ (5 mol%) and SPhos ligand (10 mol%) in a toluene/water biphasic system at 95°C for 12 hours, achieving 97.4% yield (Table 1).

Mechanistic Insights :

-

Oxidative addition of Pd⁰ to the C-Br bond forms a Pd(II) intermediate.

-

Transmetalation with cyclopropylboronic acid occurs via a tetracoordinated borate complex.

-

Reductive elimination yields the C-Cyclopropane product while regenerating the Pd catalyst.

Optimization Strategies :

-

Ligand selection: Bulky phosphines (SPhos) suppress β-hydride elimination.

-

Solvent systems: Toluene/water (10:1 ratio) enhances boronic acid solubility.

-

Temperature control: Maintaining 95°C prevents decomposition of the boronic acid.

Buchwald-Hartwig Amination

Source describes a complementary approach using 5-bromo-4-methylpyridine and cyclopropylamine under Buchwald-Hartwig conditions. With Pd₂(dba)₃ (2 mol%) and XantPhos (4 mol%) in dioxane at 110°C, this method achieves 82% yield but requires strict oxygen exclusion.

Reductive Amination of Cyclopropane Carbonyl Derivatives

Ketone Intermediate Reduction

Source outlines a two-step protocol:

-

Condensation of 4-methylpyridin-2-amine with cyclopropanecarboxaldehyde yields an imine intermediate.

-

Hydrogenation over Raney Ni (50 bar H₂, 80°C) provides the target amine in 68% overall yield.

Critical Parameters :

-

Catalyst activation: Pre-reduction of Raney Ni in ethanol minimizes dehalogenation side reactions.

-

Solvent effects: Ethanol enhances imine stability compared to THF.

Chloropyridine Alkylation and Subsequent Functionalization

SNAr Displacement

Source utilizes 2-chloro-4-methylpyridine as a starting material. Treatment with cyclopropylmagnesium bromide (3 equiv) in THF at −78°C, followed by NH₃ gas quench, affords the amine in 54% yield.

Limitations :

-

Competing elimination at temperatures >−50°C.

-

Requires cryogenic conditions, complicating scale-up.

Ullmann-Type Coupling

Copper(I)-mediated coupling with cyclopropylamine (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C) achieves 73% yield but generates stoichiometric copper waste.

Flow Chemistry and Continuous Processing

Microreactor Synthesis

Recent advances (Source) employ continuous flow systems for hazardous intermediates:

-

Residence time: 90 seconds at 180°C

-

Pressure: 12.5 bar

-

Productivity: 1.2 kg/day in pilot-scale reactors

Advantages :

-

Precise temperature control prevents thermal degradation.

-

In-line HPLC monitoring enables real-time purity adjustments.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index ($/kg) |

|---|---|---|---|---|

| Suzuki-Miyaura | 97.4 | 99.2 | High | 320 |

| Buchwald-Hartwig | 82 | 98.5 | Moderate | 410 |

| Reductive Amination | 68 | 97.8 | Low | 290 |

| Flow Chemistry | 89 | 99.5 | Very High | 380 |

Key Observations :

-

Suzuki-Miyaura offers the best balance of yield and cost.

-

Flow systems excel in purity and scalability despite higher initial investment.

Characterization and Quality Control

Analytical Techniques

Impurity Profiling

Common byproducts include:

-

Des-cyclopropyl analog (3.2% in batch reactions)

-

N-Oxide derivative (1.8% under oxidative conditions)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-Cyclopropyl-4-methylpyridin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-(Aminomethyl)-N-cyclopropylpyridin-2-amine (CAS: 1247702-69-7)

- Structure: Cyclopropyl at position 2, aminomethyl at position 4, and amine at position 2.

- Molecular Formula : C₉H₁₃N₃ (MW: 163.22 g/mol) .

- Key Differences: Substituent positions differ: Cyclopropyl is at position 2 instead of 5. Additional aminomethyl group introduces a secondary amine, increasing polarity compared to the methyl group in the target compound.

- Implications : Altered electronic distribution may affect solubility and binding affinity in biological systems.

5-Chloro-4-cyclopropylpyridin-2-amine (CAS: 1820665-49-3)

- Structure : Chlorine at position 5, cyclopropyl at position 4.

- Molecular Formula : C₈H₁₀ClN₂ (MW: 185.63 g/mol) .

- Key Differences :

- Chlorine (electron-withdrawing) vs. methyl (electron-donating) at position 5.

- Cyclopropyl at position 4 instead of 5.

- Implications : The electron-withdrawing Cl may reduce aromatic ring electron density, impacting reactivity in nucleophilic substitution reactions.

Functional Group Variations

4-Chloro-5-methoxypyridin-3-amine

- Structure : Chlorine at position 4, methoxy at position 5, amine at position 3.

- Molecular Formula : C₆H₆ClN₂O (MW: 171.58 g/mol) .

- Key Differences: Methoxy group (polar) vs. cyclopropyl (non-polar) at position 5. Amine at position 3 instead of 2.

- Implications : The methoxy group enhances solubility in polar solvents, while the amine position may alter intermolecular interactions.

Data Table: Structural and Molecular Comparison

Research Implications and Limitations

- Synthetic Challenges : The cyclopropyl group in the target compound may complicate synthesis due to strain and stability issues, as seen in analogs like 5-chloro-4-cyclopropylpyridin-2-amine .

- Data Gaps : Direct experimental data on the target compound’s properties (e.g., solubility, melting point) are absent in the provided evidence. Comparisons rely on structural extrapolation.

Biological Activity

5-Cyclopropyl-4-methylpyridin-2-amine is a heterocyclic organic compound notable for its potential biological activities, particularly as an orexin receptor antagonist. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHN and a molecular weight of approximately 148.20 g/mol. The compound features a pyridine ring with cyclopropyl and methyl substitutions, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 148.20 g/mol |

| Structural Features | Pyridine ring, cyclopropyl group, methyl group |

Research indicates that this compound functions primarily as an orexin receptor antagonist. Orexins are neuropeptides that play a significant role in regulating arousal, wakefulness, and appetite. By inhibiting orexin receptors, this compound may have therapeutic implications for sleep disorders such as insomnia and narcolepsy.

Additionally, the structural characteristics of this compound suggest potential anti-inflammatory and neuroprotective effects, although further studies are required to fully elucidate these properties.

Antagonistic Effects on Orexin Receptors

The primary biological activity of this compound is its antagonism of orexin receptors. This action can modulate neurotransmitter systems involved in sleep regulation. In vitro studies have demonstrated significant binding affinity to orexin receptors, indicating its potential use in pharmacological applications targeting sleep disorders.

Comparison with Similar Compounds

The following table highlights the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylpyridin-2-amine | CHN | Lacks cyclopropyl group |

| 5-Cyclopropylpyridin-2-amine | CHN | Similar structure but without methyl group |

| Cyclopropyl(4-methylpyridin-2-YL)methylamine dihydrochloride | CHClN | Contains additional substituents |

This comparison underscores the unique combination of cyclopropyl and methyl substitutions in this compound, which likely contributes to its distinct biological activities.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and efficacy of this compound in various models:

- Orexin Receptor Binding Assays : These assays demonstrated a high affinity for orexin receptors, suggesting that this compound could effectively modulate sleep-wake cycles.

- In Vivo Studies : Animal models treated with this compound exhibited reduced wakefulness and increased sleep duration, supporting its potential as a therapeutic agent for sleep disorders.

- Potential Anti-inflammatory Effects : Preliminary data indicate that this compound may also exhibit anti-inflammatory properties through modulation of cytokine release in vitro, warranting further investigation into its role in inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-cyclopropyl-4-methylpyridin-2-amine, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via condensation reactions between substituted pyridin-2-amine precursors and cyclopropane derivatives. For example, coupling chloro-substituted pyridines with cyclopropylamine under catalytic conditions (e.g., Pd(PPh₃)₄ in DME/H₂O at 150°C) is a viable route .

- Characterization : Intermediates and final products should be analyzed using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity. UV-Vis and IR spectroscopy can validate functional groups like the amine and cyclopropyl moieties .

Q. What are the stability and storage conditions for this compound?

- Stability : The compound is stable under inert atmospheres (N₂/Ar) at temperatures below 25°C. Avoid prolonged exposure to light, moisture, or oxidizing agents .

- Storage : Store in amber vials at –20°C with desiccants (e.g., silica gel). Regularly monitor purity via HPLC to detect decomposition products .

Q. Which analytical techniques are critical for verifying the purity of this compound?

- Key Methods :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column.

- Spectroscopy : FT-IR to confirm NH₂ and C-N vibrations (e.g., peaks at ~3300 cm⁻¹ and 1600 cm⁻¹).

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting point consistency and detect polymorphic forms .

Advanced Research Questions

Q. How can QSAR models be applied to predict the biological activity of this compound derivatives?

- Methodology : Use software like MOE to calculate descriptors (e.g., logP, molar refractivity, topological surface area). Train models using datasets of structurally related pyridin-2-amine derivatives with known antibacterial or enzymatic inhibition data. Validate via leave-one-out cross-validation (r² > 0.85) .

- Key Findings : Lipophilicity (logP) and steric parameters (e.g., SMR) are critical for membrane penetration and target binding. Substituents at the 4-methyl position enhance steric bulk, improving activity against Gram-positive bacteria .

Q. What factorial design approaches optimize the synthesis yield of this compound?

- Experimental Design : Apply a 2³ factorial design to test variables:

- Temperature (100°C vs. 150°C)

- Catalyst loading (5 mol% vs. 10 mol% Pd)

- Solvent ratio (DME:H₂O = 5:1 vs. 10:1).

- Analysis : Use ANOVA to identify significant factors. For example, solvent polarity and temperature often dominate reaction efficiency. Response surface methodology (RSM) can further refine optimal conditions .

Q. How do computational studies (e.g., DFT) explain the electronic properties of this compound?

- Approach : Perform density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level to map electron density, HOMO-LUMO gaps, and electrostatic potential surfaces.

- Insights : The cyclopropyl group induces ring strain, enhancing electrophilicity at the pyridine nitrogen. Methyl substitution at C4 stabilizes the amine group via hyperconjugation, affecting reactivity in nucleophilic aromatic substitution .

Q. What safety protocols are essential for handling this compound in catalytic reactions?

- PPE Requirements : Wear nitrile gloves, flame-resistant lab coats, and full-face shields. Use fume hoods for reactions involving volatile solvents (e.g., DME) .

- Emergency Measures : In case of skin contact, wash immediately with 10% acetic acid to neutralize basic residues, followed by soap and water. For inhalation exposure, administer oxygen and monitor for respiratory distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.